H-D-Met(O2)-OH

概要

説明

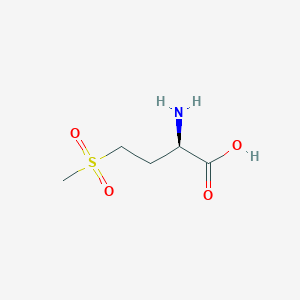

H-D-Met(O₂)-OH (D-Methionine sulfone) is a chiral, oxidized derivative of methionine, where the thioether (-S-) group in methionine is replaced by a sulfone (-SO₂-) group. This modification significantly alters its chemical and biological properties. Key characteristics include:

- Molecular Formula: C₅H₁₁NO₄S

- Molecular Weight: 181.21 g/mol (estimated based on structural analogs)

- CAS Number: 89680-20-6 (as per ).

- Structural Features: The sulfone group increases polarity and oxidation resistance compared to methionine.

This compound is primarily used in peptide synthesis and biochemical studies due to its stability under oxidative conditions .

準備方法

Synthetic Routes and Reaction Conditions

Methionine sulfoxide can be synthesized through the oxidation of methionine. One common method involves the use of hydrogen peroxide as an oxidizing agent under mild acidic conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, methionine sulfoxide is produced using large-scale oxidation processes. These processes often employ more efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.

化学反応の分析

Types of Reactions

Methionine sulfoxide undergoes various chemical reactions, including:

Reduction: It can be reduced back to methionine using reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Methionine sulfoxide can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Dithiothreitol, sodium borohydride, and other reducing agents.

Major Products Formed

Reduction: Methionine.

Substitution: Various methionine derivatives depending on the substituent introduced.

科学的研究の応用

Biological Applications

1. Antioxidant Properties

H-D-Met(O2)-OH has shown promise as an antioxidant, which is crucial in protecting cells from oxidative stress. Research indicates that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage. For instance, studies have demonstrated that this compound can inhibit apoptosis in human umbilical vein endothelial cells exposed to hydrogen peroxide by regulating apoptotic markers such as Bcl-2 and Bax .

Case Study: Cardiovascular Health

- Objective: To evaluate the cytoprotective effects of this compound on endothelial cells.

- Findings: Treatment with this compound significantly reduced ROS levels and improved cell viability under oxidative stress conditions.

- Implications: This suggests potential therapeutic applications in preventing cardiovascular diseases linked to oxidative damage.

2. Role in Oxygen Delivery Systems

The compound is also being investigated for its role in controlled oxygen delivery systems. Its ability to modulate oxygen levels can enhance tissue regeneration processes, particularly in wound healing and organ preservation .

Data Table: Oxygen Delivery Mechanisms

Materials Science Applications

1. Development of Biocompatible Materials

This compound is utilized in the synthesis of biocompatible materials that can release oxygen in a controlled manner. These materials are essential for applications in tissue engineering and regenerative medicine.

Case Study: Hydrogel Formulations

- Objective: To create hydrogels that release oxygen for enhanced cell culture.

- Findings: Hydrogels containing this compound showed improved metabolic activity and cell proliferation compared to controls.

- Implications: Such materials could be vital for developing scaffolds in tissue engineering.

Environmental Applications

1. Atmospheric Studies

The compound's reactivity with atmospheric components makes it a candidate for studying environmental processes, particularly those related to ozone formation and degradation of pollutants.

Data Table: Environmental Impact Studies

作用機序

Methionine sulfoxide exerts its effects primarily through its reversible oxidation-reduction cycle. In biological systems, methionine residues in proteins can be oxidized to methionine sulfoxide, which can alter protein function. This oxidation can be reversed by methionine sulfoxide reductases, restoring the original methionine and thus regulating protein activity and protecting against oxidative damage.

類似化合物との比較

Comparison with Structurally Similar Compounds

H-Met-OH (L-Methionine)

- Molecular Formula: C₅H₁₁NO₂S

- Molecular Weight : 149.21 g/mol .

- Key Differences :

- Functional Group : Methionine contains a thioether (-S-), whereas H-D-Met(O₂)-OH has a sulfone (-SO₂-).

- Reactivity : Methionine is prone to oxidation (e.g., forming methionine sulfoxide or sulfone), while H-D-Met(O₂)-OH is already oxidized, making it inert to further oxidation .

- Solubility : H-D-Met(O₂)-OH is more hydrophilic due to the sulfone group, enhancing solubility in polar solvents like water or DMSO.

Fmoc-L-Met(O₂)-OH

- Molecular Formula: C₂₀H₂₁NO₆S

- Molecular Weight : 403.45 g/mol .

- Key Differences: Protecting Group: Fmoc (fluorenylmethyloxycarbonyl) protects the amino group, enabling use in solid-phase peptide synthesis (SPPS). Applications: Preferred for automated SPPS due to Fmoc’s base-labile cleavage (vs. H-D-Met(O₂)-OH, which lacks a protecting group) .

Boc-Met(O₂)-OH

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Functional Group | Protecting Group | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| H-D-Met(O₂)-OH | C₅H₁₁NO₄S | 181.21 | Sulfone (-SO₂-) | None | Polar solvents | Peptide synthesis, oxidation studies |

| H-Met-OH | C₅H₁₁NO₂S | 149.21 | Thioether (-S-) | None | Moderate polarity | Protein structure studies |

| Fmoc-L-Met(O₂)-OH | C₂₀H₂₁NO₆S | 403.45 | Sulfone (-SO₂-) | Fmoc | DMF, DMSO | Solid-phase peptide synthesis |

| Boc-Met(O₂)-OH | C₁₀H₁₉NO₆S | 281.33 | Sulfone (-SO₂-) | Boc | Organic solvents | Medicinal chemistry, SPPS |

Chemical Stability

生物活性

H-D-Met(O2)-OH, a derivative of methionine, has garnered attention in recent years due to its potential biological activities, particularly in the context of oxidative stress and cellular signaling. This article reviews the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is characterized by the presence of a methionine residue modified with a hydroxy group and an oxidized sulfur atom. This modification alters its reactivity and interaction with biological systems.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and preventing cellular damage.

The antioxidant mechanism involves several pathways:

- Scavenging of ROS: this compound can react with various ROS, including superoxide anions () and hydrogen peroxide (), reducing their availability and subsequent harmful effects on cells .

- Enzyme Modulation: It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are pivotal in the detoxification of ROS .

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various cell lines:

- Cell Viability Assays: In HepG2 cells, concentrations of this compound ranging from 50 to 500 µg/mL did not exhibit cytotoxic effects while significantly reducing intracellular ROS levels .

- Enzyme Activity Assays: Treatment with this compound resulted in increased activities of CAT and GSH-Px, alongside decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| HepG2 | 50-500 µg/mL | No cytotoxicity; reduced ROS; increased CAT, GSH-Px | |

| MCF-7 | Not specified | Enhanced ROS scavenging; improved cell survival under oxidative stress |

Case Studies

In a notable case study involving animal models exposed to hyperoxia (high oxygen levels), this compound administration was associated with reduced oxidative damage in lung tissues. This suggests its potential therapeutic role in conditions exacerbated by oxidative stress .

Implications for Health

The biological activity of this compound highlights its potential as a dietary supplement or therapeutic agent in managing oxidative stress-related diseases such as:

Q & A

Q. Basic: What are the optimal synthetic routes for H-D-Met(O2)-OH, and how can oxidation by-products be minimized?

Methodological Answer:

- Stepwise Oxidation Control: Use protective groups (e.g., Fmoc) during methionine oxidation to sulfoxide derivatives to prevent over-oxidation to sulfone by-products .

- Reagent Selection: Employ controlled concentrations of hydrogen peroxide (H₂O₂) in acidic buffers, as excessive H₂O₂ can lead to undesired sulfone formation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purification: Apply reverse-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate this compound from impurities .

Q. Advanced: How can contradictions in reported stability data for this compound under varying pH conditions be systematically resolved?

Methodological Answer:

- Multi-Method Validation: Compare stability assays (e.g., NMR, mass spectrometry, and circular dichroism) across pH ranges (2–12) to identify discrepancies caused by assay sensitivity or degradation pathways .

- Kinetic Modeling: Use Arrhenius plots to model degradation rates and identify pH-dependent intermediates (e.g., sulfenic acid) that may confound results .

- Controlled Replicates: Standardize buffer systems (e.g., phosphate vs. acetate) to eliminate confounding factors from counterion interactions .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: Analyze , , and shifts to confirm sulfoxide formation and chirality retention. Use D₂O as a solvent to avoid proton exchange artifacts .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight and detect trace sulfone contaminants .

- X-ray Crystallography: If crystals are obtainable, resolve the absolute configuration using single-crystal diffraction, referencing similar sulfoxide-containing structures .

Q. Advanced: How can researchers design experiments to assess this compound’s role in modulating redox biology pathways?

Methodological Answer:

- Isotope Labeling: Synthesize -labeled this compound to track sulfur redox cycling in cellular assays via LC-MS/MS .

- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates with thiol-containing biomolecules (e.g., glutathione) under physiologically relevant O₂ levels .

- Computational Docking: Model interactions with redox-sensitive enzymes (e.g., methionine sulfoxide reductases) using molecular dynamics simulations to predict binding affinities .

Q. Basic: What protocols ensure high-purity this compound for in vitro studies?

Methodological Answer:

- HPLC Optimization: Use a C18 column with a 5–95% acetonitrile gradient over 30 minutes, monitoring at 214 nm for peptide bond detection .

- Lyophilization: Freeze-dry fractions under vacuum to prevent oxidation during storage. Confirm purity (>95%) via integration of HPLC chromatograms .

- Blank Correction: Pre-treat solvents with Chelex resin to remove trace metal ions that catalyze oxidation .

Q. Advanced: How can computational models predicting this compound’s interactions with biological targets be empirically validated?

Methodological Answer:

- Crystallographic Cross-Validation: Compare predicted binding poses with X-ray structures of this compound co-crystallized with target proteins (e.g., oxidoreductases) .

- Contradiction Analysis: Apply intelligent data analysis (IDA) to reconcile discrepancies between simulated and experimental binding energies, refining force field parameters .

- Meta-Analysis: Aggregate data from multiple docking studies (e.g., AutoDock, Schrödinger) to identify consensus interaction motifs and outliers .

特性

IUPAC Name |

(2R)-2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41486-92-4 | |

| Record name | Methionine sulfone, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041486924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHIONINE SULFONE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3SDH8M6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。